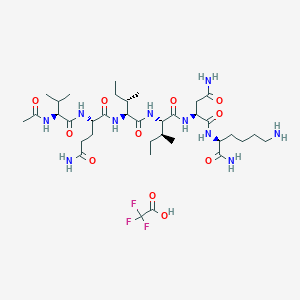
Tau protein (592-597), Human (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tau protein (592-597), Human TFA is a peptide fragment of the human Tau protein. This specific fragment consists of the amino acid sequence Valine-Glutamine-Isoleucine-Isoleucine-Asparagine-Lysine. Tau proteins are primarily known for their role in stabilizing microtubules in neurons. Dysfunction of Tau proteins is closely associated with neurodegenerative diseases such as Alzheimer’s disease and other forms of dementia .
Wissenschaftliche Forschungsanwendungen
Tau protein (592-597), Human TFA has several applications in scientific research:
Neurodegenerative Disease Research: It is used to study the mechanisms of Tau aggregation and its role in diseases like Alzheimer’s.
Drug Development: The peptide is employed in screening assays to identify compounds that can inhibit Tau aggregation.
Biomarker Discovery: Tau fragments are investigated as potential biomarkers for early diagnosis of neurodegenerative diseases.
Structural Biology: Researchers use this peptide to study the structural properties of Tau protein and its interactions with other molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tau protein (592-597), Human TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods: Industrial production of Tau protein (592-597), Human TFA follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity levels .
Types of Reactions:
Oxidation: Tau protein (592-597), Human TFA can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can target disulfide bonds within the peptide, if any.
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxide or sulfone derivatives, while reduction may yield free thiol groups .
Wirkmechanismus
The mechanism of action of Tau protein (592-597), Human TFA involves its interaction with microtubules in neurons. Tau proteins bind to microtubules and promote their assembly and stability. In pathological conditions, Tau proteins become hyperphosphorylated, leading to their detachment from microtubules and subsequent aggregation into neurofibrillary tangles. These tangles disrupt neuronal function and contribute to neurodegeneration .
Vergleich Mit ähnlichen Verbindungen
- Tau Protein (441-450), Human TFA
- Tau Protein (396-404), Human TFA
- Tau Protein (210-230), Human TFA
Comparison: Tau protein (592-597), Human TFA is unique due to its specific amino acid sequence, which plays a distinct role in Tau aggregation and microtubule interaction. Compared to other Tau fragments, this peptide is particularly useful in studying the late stages of Tau aggregation and its pathological effects .
Eigenschaften
Molekularformel |
C₃₆H₆₃F₃N₁₀O₁₁ |
|---|---|
Molekulargewicht |
868.94 |
IUPAC-Name |
(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H62N10O9.C2HF3O2/c1-8-18(5)27(33(52)42-23(16-25(37)47)31(50)40-21(29(38)48)12-10-11-15-35)44-34(53)28(19(6)9-2)43-30(49)22(13-14-24(36)46)41-32(51)26(17(3)4)39-20(7)45;3-2(4,5)1(6)7/h17-19,21-23,26-28H,8-16,35H2,1-7H3,(H2,36,46)(H2,37,47)(H2,38,48)(H,39,45)(H,40,50)(H,41,51)(H,42,52)(H,43,49)(H,44,53);(H,6,7)/t18-,19-,21-,22-,23-,26-,27-,28-;/m0./s1 |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



